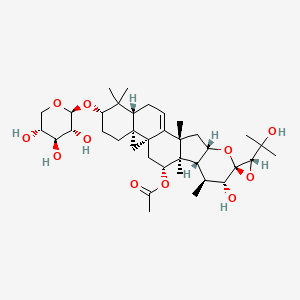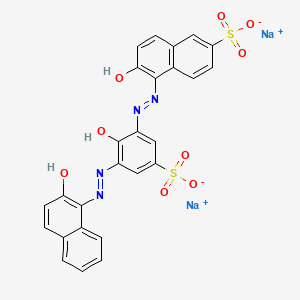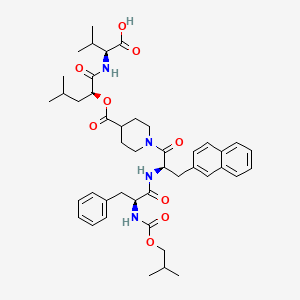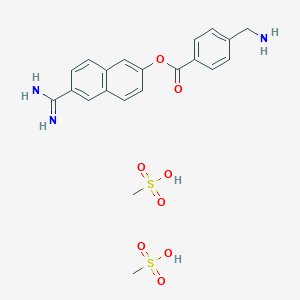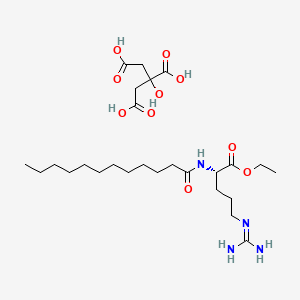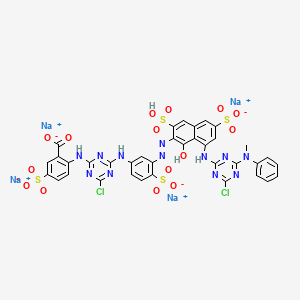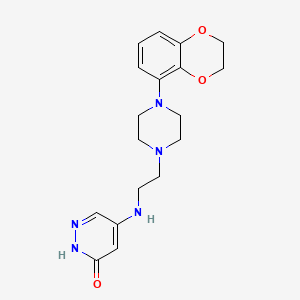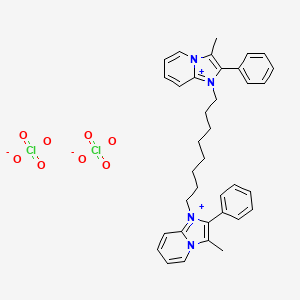
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-octamethylenebis(3-methyl-2-phenyl-, diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications .
Méthodes De Préparation
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate involves several steps. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization reactions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the formation of the imidazo[1,2-a]pyridine core . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate include other imidazo[1,2-a]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications. Some examples include:
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Imidazo[1,5-a]pyridine: Utilized in materials science for its luminescent properties.
Imidazo[2,1-b]thiazole: Explored for its antimicrobial and anticancer activities.
The uniqueness of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-octamethylenebis(3-methyl-2-phenyl-, diperchlorate lies in its specific substituents and the resulting properties, making it suitable for particular applications in research and industry .
Propriétés
Numéro CAS |
93835-27-9 |
|---|---|
Formule moléculaire |
C36H40Cl2N4O8 |
Poids moléculaire |
727.6 g/mol |
Nom IUPAC |
3-methyl-1-[8-(3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl)octyl]-2-phenylimidazo[1,2-a]pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C36H40N4.2ClHO4/c1-29-35(31-19-9-7-10-20-31)39(33-23-13-17-25-37(29)33)27-15-5-3-4-6-16-28-40-34-24-14-18-26-38(34)30(2)36(40)32-21-11-8-12-22-32;2*2-1(3,4)5/h7-14,17-26H,3-6,15-16,27-28H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
FAABIUDDRATAJB-UHFFFAOYSA-L |
SMILES canonique |
CC1=C([N+](=C2N1C=CC=C2)CCCCCCCC[N+]3=C4C=CC=CN4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








